Cas no 252026-82-7 (1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol)
1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol Chemical and Physical Properties
Names and Identifiers
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- 1,1-bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol
- 1,1-bis(4-chlorophenyl)-2-(3-methylphenyl)sulfonylethanol
- 1,1-bis(4-chlorophenyl)-2-(3-methylbenzenesulfonyl)ethan-1-ol
- Oprea1_204039
- Benzenemethanol, 4-chloro-α-(4-chlorophenyl)-α-[[(3-methylphenyl)sulfonyl]methyl]-
- 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol
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- Inchi: 1S/C21H18Cl2O3S/c1-15-3-2-4-20(13-15)27(25,26)14-21(24,16-5-9-18(22)10-6-16)17-7-11-19(23)12-8-17/h2-13,24H,14H2,1H3
- InChI Key: AZSPBXYLXOBQOP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1C=CC(=CC=1)Cl)(CS(C1C=CC=C(C)C=1)(=O)=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 551
- XLogP3: 5.1
- Topological Polar Surface Area: 62.8
1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A877916-1g |
1,1-Bis(4-chlorophenyl)-2-(3-methylbenzenesulfonyl)ethan-1-ol |
252026-82-7 | 90% | 1g |
$350.0 | 2024-04-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00879607-1g |
1,1-Bis(4-chlorophenyl)-2-(3-methylbenzenesulfonyl)ethan-1-ol |
252026-82-7 | 90% | 1g |
¥2401.0 | 2023-03-30 | |
| Key Organics Ltd | 10H-380S-1MG |
1,1-bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol |
252026-82-7 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 10H-380S-5MG |
1,1-bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol |
252026-82-7 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 10H-380S-10MG |
1,1-bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol |
252026-82-7 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 10H-380S-50MG |
1,1-bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol |
252026-82-7 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 10H-380S-100MG |
1,1-bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol |
252026-82-7 | >90% | 100mg |
£110.00 | 2025-02-09 |
1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol Suppliers
1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol
Introduction to 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol (CAS No. 252026-82-7)
1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol, identified by its CAS number 252026-82-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its dual functionality, incorporating both chlorophenyl and sulfonyl groups, which contribute to its unique chemical properties and potential biological activities.
The molecular structure of 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol consists of a central ethanol moiety substituted with two 4-chlorophenyl groups and a sulfonyl group attached to a 3-methylphenyl ring. This arrangement imparts a high degree of lipophilicity and electronic complexity, making it a promising candidate for further exploration in drug discovery and development. The presence of chlorine atoms enhances the electrophilic nature of the aromatic rings, facilitating various chemical modifications and interactions with biological targets.
In recent years, there has been growing interest in the development of novel scaffolds that combine aromatic rings with heterocyclic or functionalized alcohols. The compound 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol exemplifies this trend, as its structural features align well with emerging paradigms in medicinal chemistry. Specifically, the sulfonyl group has been extensively studied for its ability to modulate enzyme activity and receptor binding, while the chlorophenyl moieties provide additional points for interaction with biological systems.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The ethanol functional group allows for further derivatization via esterification, etherification, or oxidation reactions, enabling the creation of libraries of analogs with tailored properties. This flexibility is particularly valuable in high-throughput screening programs aimed at identifying lead compounds for therapeutic intervention.
Recent advancements in computational chemistry have also highlighted the utility of 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol as a scaffold for virtual screening. Molecular docking studies have demonstrated its potential binding affinity to various protein targets, including kinases and transcription factors implicated in cancer and inflammatory diseases. These computational predictions have spurred experimental investigations into its biological activity.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments suggest that it exhibits moderate potency in inhibiting certain enzymatic pathways while maintaining selectivity over closely related targets. The dual functionality of the molecule appears to contribute to its multifaceted interactions with biological systems, potentially leading to synergistic effects when combined with other therapeutic agents.
The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol presents both challenges and opportunities for synthetic chemists. The need for precise regioselectivity during functionalization underscores the importance of advanced synthetic methodologies. Recent reports highlight the use of transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations to achieve high yields and purity levels required for pharmaceutical applications.
The compound's stability under various conditions has also been a focus of investigation. Preliminary data indicate that it remains stable under ambient temperatures but may degrade under acidic or basic conditions, necessitating careful handling during storage and transportation. These findings are critical for ensuring the compound's integrity throughout the drug development pipeline.
The environmental impact of synthesizing and handling 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol is another consideration that has garnered attention from researchers. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Such initiatives align with broader trends in sustainable chemistry aimed at reducing the ecological footprint of pharmaceutical manufacturing.
Future directions for research on this compound include exploring its potential as a prodrug or co-formulated with other agents to enhance bioavailability or therapeutic efficacy. Additionally, investigating its behavior in vivo will provide insights into its pharmacokinetic properties and potential side effects. These studies are essential steps toward translating preclinical findings into clinical applications.
The growing body of evidence supporting the utility of 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol underscores its significance as a building block in modern drug discovery. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in developing next-generation therapeutics.
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